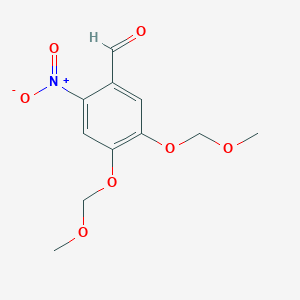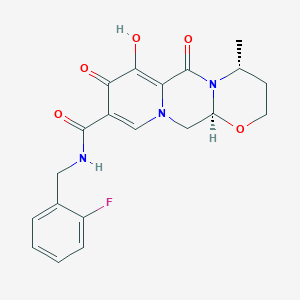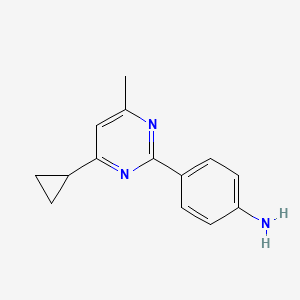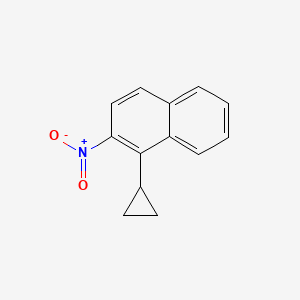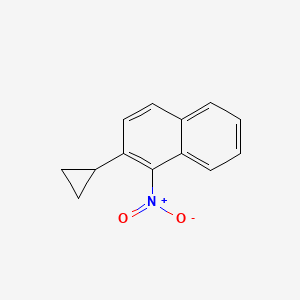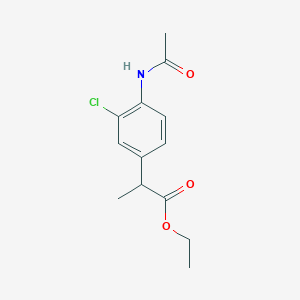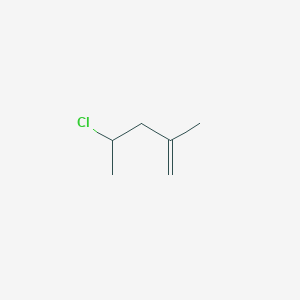
4-Chloro-2-methyl-1-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-1-pentene is an organic compound with the molecular formula C6H11Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methyl-1-pentene can be synthesized through several methods. One common approach involves the chlorination of 2-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-methylpent-1-ene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation, can enhance the efficiency of production.
化学反应分析
Types of Reactions
4-Chloro-2-methyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes.
Addition Reactions: The double bond in 4-chloro-2-methylpent-1-ene can participate in addition reactions with halogens (e.g., bromine, Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of various oxidation products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrochloric acid (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 2-Methylpent-1-ene derivatives with different substituents.
Addition: 1,2-Dibromo-4-chloro-2-methylpentane or 4-chloro-2-methylpentane.
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
科学研究应用
4-Chloro-2-methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of chlorinated alkenes with biological systems, providing insights into their potential biological activity and toxicity.
Medicine: Research into chlorinated alkenes like 4-chloro-2-methylpent-1-ene can contribute to the development of new pharmaceuticals or agrochemicals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of 4-chloro-2-methylpent-1-ene involves its reactivity with nucleophiles and electrophiles. The double bond and chlorine atom provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylpentane: A similar compound with a single bond instead of a double bond.
4-Chloro-2-methylpentane: Another similar compound with the chlorine atom at the same position but lacking the double bond.
2-Methylpent-1-ene: A related compound without the chlorine atom.
Uniqueness
4-Chloro-2-methyl-1-pentene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
4-chloro-2-methylpent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h6H,1,4H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGAEEHTHRHYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

